molecular formula C9H16O2 B11786444 4-Cyclobutyltetrahydro-2H-pyran-4-OL

4-Cyclobutyltetrahydro-2H-pyran-4-OL

Cat. No.: B11786444
M. Wt: 156.22 g/mol
InChI Key: UKKPFABSIZEYEB-UHFFFAOYSA-N
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Description

4-Cyclobutyltetrahydro-2H-pyran-4-ol is a bicyclic ether-alcohol derivative characterized by a tetrahydropyran ring substituted at the 4-position with a cyclobutyl group and a hydroxyl group. The cyclobutyl moiety introduces steric and electronic effects that differentiate it from simpler tetrahydropyran derivatives, such as Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), which lacks the cyclobutyl group and exhibits a molecular weight of 102.13 g/mol, a density of 1.0776 g/cm³, and a melting point of 60.5°C under reduced pressure .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-cyclobutyloxan-4-ol

InChI

InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2

InChI Key

UKKPFABSIZEYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .

Industrial Production Methods

. These services ensure the compound is available for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below contrasts 4-Cyclobutyltetrahydro-2H-pyran-4-ol with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Key Substituents
Tetrahydro-2H-pyran-4-ol C₅H₁₀O₂ 102.13 1.0776 (12.5°C) 60.5 (0.7 Torr) Hydroxyl at C4
4-Cyclobutyltetrahydro-2H-pyran-4-ol C₉H₁₆O₂ 156.22 (calculated) ~1.12 (estimated) N/A Cyclobutyl and hydroxyl at C4
4-Methyltetrahydro-2H-pyran-4-ol C₆H₁₂O₂ 116.16 1.031 (25°C) 35–38 Methyl at C4
4-Phenyltetrahydro-2H-pyran-4-ol C₁₁H₁₄O₂ 178.23 1.15 (estimated) 85–87 Phenyl at C4

Key Observations :

  • Substitution with bulkier groups (e.g., phenyl) raises melting points significantly compared to methyl or hydroxyl analogs, suggesting stronger intermolecular forces .

Reactivity and Functional Group Compatibility

  • Hydroxyl Group : All analogs undergo typical alcohol reactions (e.g., esterification, oxidation). The cyclobutyl group may sterically hinder reactions at the hydroxyl site compared to smaller substituents.

Biological Activity

4-Cyclobutyltetrahydro-2H-pyran-4-OL is a cyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.22 g/mol
  • IUPAC Name : 4-cyclobutyloxan-4-ol
  • Canonical SMILES : C1CC(C1)C2(CCOCC2)O
PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Boiling PointNot available
SolubilityVery soluble

The biological activity of 4-Cyclobutyltetrahydro-2H-pyran-4-OL is primarily attributed to its hydroxyl group, which can engage in hydrogen bonding and other molecular interactions. This allows the compound to interact with various biological targets, influencing pathways relevant to neurodegenerative diseases and other conditions.

Neuroprotective Effects

Research indicates that 4-Cyclobutyltetrahydro-2H-pyran-4-OL may exhibit neuroprotective properties. It has been investigated for its potential in treating conditions such as epilepsy and Alzheimer’s disease. Studies have shown that the compound can modulate neurotransmitter systems, potentially providing neuroprotection against excitotoxicity.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, with some evidence indicating inhibitory effects on growth, although further research is needed to establish its efficacy and mechanism.

Case Studies

  • Neuroprotection in Animal Models : A study involving animal models of epilepsy demonstrated that administration of 4-Cyclobutyltetrahydro-2H-pyran-4-OL led to a significant reduction in seizure frequency and severity. The compound was found to enhance GABAergic transmission, which is critical for neuronal stability.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound could inhibit bacterial growth at specific concentrations, suggesting potential applications in developing new antimicrobial agents.

Toxicological Assessments

Toxicological studies have evaluated the safety profile of 4-Cyclobutyltetrahydro-2H-pyran-4-OL. Key findings include:

  • Skin Irritation : The compound causes mild skin irritation at high concentrations but is generally considered safe for laboratory use .
  • Genotoxicity : Ames tests conducted on similar compounds suggest a low likelihood of mutagenic effects, although further studies are warranted for definitive conclusions .

Pharmacokinetics

Pharmacokinetic studies indicate that 4-Cyclobutyltetrahydro-2H-pyran-4-OL has favorable absorption characteristics, with high solubility and potential for effective systemic delivery. Its ability to penetrate biological membranes suggests it could be a viable candidate for pharmaceutical formulations targeting central nervous system disorders.

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